molecular formula C11H6BrN B3367943 1-Bromo-2-cyanonaphthalene CAS No. 20176-08-3

1-Bromo-2-cyanonaphthalene

Cat. No. B3367943
CAS RN: 20176-08-3
M. Wt: 232.08 g/mol
InChI Key: KNYICIQRDGHINZ-UHFFFAOYSA-N
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Description

1-Bromo-2-cyanonaphthalene is an aromatic organic compound with the molecular formula C11H6BrN. It is a crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and ethanol .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-cyanonaphthalene consists of two benzene rings fused together, with a nitrile group attached to one ring . The molecular weight is 232.08 g/mol .


Physical And Chemical Properties Analysis

1-Bromo-2-cyanonaphthalene is a crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and ethanol. It has a molecular weight of 232.08 g/mol .

Scientific Research Applications

Detection of Interstellar Polycyclic Aromatic Hydrocarbons

1-Bromo-2-cyanonaphthalene is a type of polycyclic aromatic hydrocarbon (PAH) that has been detected in the interstellar medium . Using spectral matched filtering of radio data from the Green Bank Telescope, scientists were able to detect two nitrile-group–functionalized PAHs, 1- and 2-cyanonaphthalene, in the TMC-1 molecular cloud . This discovery has significant implications for our understanding of the chemical complexity of the interstellar medium.

Synthesis of Catalysts

1-Bromo-2-cyanonaphthalene can be used as a reagent to synthesize catalysts for highly enantioselective aziridination of styrene derivatives . This application is particularly important in the field of organic chemistry, where the development of new catalysts can lead to more efficient and selective chemical reactions.

Preparation of Biaryls or Biheterocycles

This compound can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . Biaryls and biheterocycles are common structures in many organic compounds, including pharmaceuticals and natural products, so this application has broad implications in synthetic chemistry.

Study of Gas-Phase PAH Formation Pathways

The detection of 1-Bromo-2-cyanonaphthalene in the interstellar medium has led to discussions about potential in situ gas-phase PAH formation pathways from smaller organic precursor molecules . Understanding these pathways can provide insights into the chemical evolution of the universe.

Safety and Handling Research

Research into the safety and handling of 1-Bromo-2-cyanonaphthalene is also an important application. For example, studies have been conducted to determine the most effective methods for extinguishing fires involving this compound .

Study of Complex Carbon-Based Molecules in Space

The detection of 1-Bromo-2-cyanonaphthalene in space has contributed to the study of complex carbon-based molecules in the universe . These studies can help us understand the chemical diversity and complexity of the cosmos.

Safety and Hazards

Safety data indicates that 1-Bromo-2-cyanonaphthalene should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

1-bromonaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYICIQRDGHINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562725
Record name 1-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-cyanonaphthalene

CAS RN

20176-08-3
Record name 1-Bromonaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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